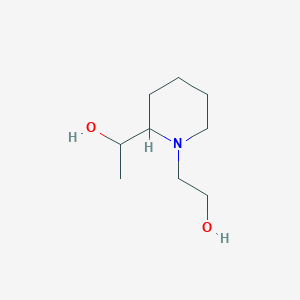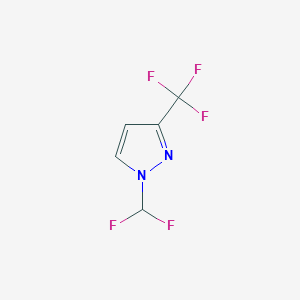
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
The compound “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The presence of difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups suggests that this compound may have unique properties due to the high electronegativity of fluorine .
Synthesis Analysis
While specific synthesis methods for “1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole” were not found, trifluoromethyl-containing compounds can be synthesized through various methods . For instance, one method involves the reaction of trifluoromethyl bromide with disulphides in the presence of dithionite or hydroxymethanesulphinate salts .
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds similar to 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, have been highlighted for their potential as anti-inflammatory and antibacterial agents. The presence of a trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the biological activity profile of these compounds, suggesting a promising avenue for the development of novel agents with enhanced efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis and Bioevaluation
Pyrazole derivatives are recognized for their importance in agrochemical and pharmaceutical industries due to their wide range of activities. Innovative synthetic strategies, including reactions under microwave conditions, have been developed for the efficient synthesis of novel pyrazole derivatives, showing promise in various applications such as antimicrobial, antifungal, and antioxidant activities (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Organophosphorus Azoles and NMR Spectroscopy
Research on organophosphorus azoles, which include pyrazole derivatives, provides insights into the stereochemical structure of these compounds. Multinuclear NMR spectroscopy, combined with quantum chemistry, offers a detailed understanding of the coordination of phosphorus atoms in these molecules, facilitating the exploration of their chemical reactivity and potential applications (Larina, 2023).
Anticancer Activity
Pyrazoline derivatives, a class of compounds closely related to pyrazoles, have been investigated for their anticancer activity. The review of patent literature on pyrazoline derivatives from 2000 to 2021 discusses their synthetic strategies and highlights their significant biological effects, suggesting a potential for the use of pyrazoline against cancer (Ray, Salahuddin, Mazumder, Kumar, Ahsan, & Shahar Yar, 2022).
Synthetic Approaches for Heterocyclic Derivatives
The synthesis of pyrazole heterocycles has been extensively reviewed, underscoring their role as pharmacophores in various biologically active compounds. Pyrazoles serve as key templates for the design and synthesis of medicinal chemistry, leveraging their broad spectrum of biological activities (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Target of Action
The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates . The addition of the trifluoromethyl group can lead to the formation of new compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties . The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds, which can improve their bioavailability .
Result of Action
The result of the action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is the formation of new compounds through the process of trifluoromethylation . These new compounds can have diverse applications in pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the trifluoromethylation process . Additionally, the physical conditions such as temperature and pressure can also influence the reaction .
properties
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2/c6-4(7)12-2-1-3(11-12)5(8,9)10/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOJTKPUOGNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






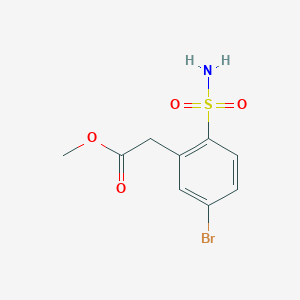
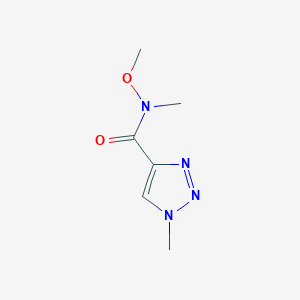
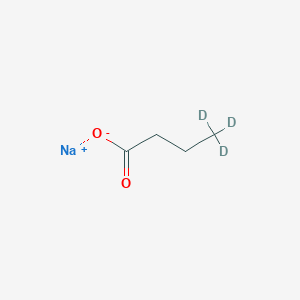
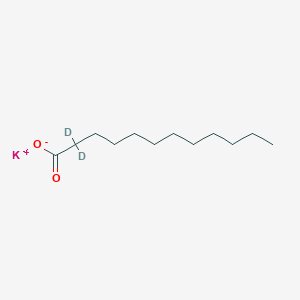

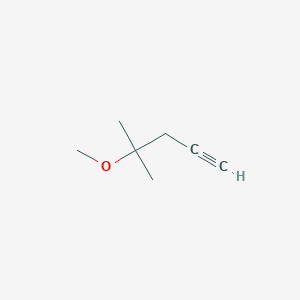
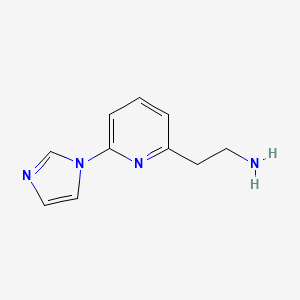
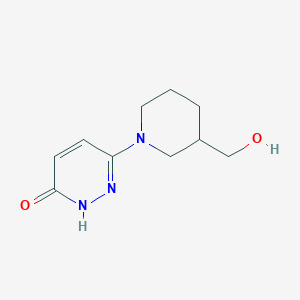
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
